molecular formula C11H12N4O B1409103 1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one CAS No. 1858255-16-9

1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one

Cat. No. B1409103
CAS RN: 1858255-16-9
M. Wt: 216.24 g/mol
InChI Key: UFCAJBBNJYFEIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives, such as AMP, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The structure–activity relationship (SAR) of the studied compounds has also been investigated .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives, including pyrrolidin-2-one, are extensively utilized in drug discovery due to their versatility and biological significance. These compounds serve as key scaffolds for developing treatments for various diseases. The pyrrolidine ring, due to its sp3 hybridization, contributes to the stereochemistry of molecules, enhancing three-dimensional coverage and facilitating efficient pharmacophore space exploration. This feature is pivotal in designing new compounds with targeted selectivity and biological profiles, making pyrrolidine derivatives critical in medicinal chemistry (Li Petri et al., 2021).

Role in Synthesis of Heterocycles

Pyrrolidine derivatives play a crucial role in synthesizing various heterocyclic compounds, which are fundamental in developing drugs with novel mechanisms of action. The pyrrolidine scaffold, especially pyrrolidin-2-one, is involved in creating complex molecules with enhanced biological activity. This synthesis versatility opens avenues for discovering new therapeutic agents across different disease domains, emphasizing the scaffold's importance in organic and pharmaceutical chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Importance in Chemosensing Applications

Beyond medicinal applications, pyridine and pyrimidine derivatives, closely related to the pyrrolidine ring structure, have been recognized for their potential in chemosensing applications. These compounds, owing to their ability to form coordination and hydrogen bonds, serve as excellent probes in detecting various species. This capacity highlights the broader applicability of pyrrolidine derivatives beyond drug discovery, extending into analytical chemistry for environmental, agricultural, and biological sample analysis (Jindal & Kaur, 2021).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Heteroatomic saturated ring systems allow a greater chance of generating structural diversity . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

properties

IUPAC Name

1-[4-(azidomethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-14-13-8-9-3-5-10(6-4-9)15-7-1-2-11(15)16/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCAJBBNJYFEIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Azidomethyl)phenyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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